

Spectroscopic Data for 5-Bromo-2,3-dichloropyridine: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2,3-dichloropyridine*

Cat. No.: *B1281206*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound **5-Bromo-2,3-dichloropyridine**. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and general spectroscopic principles to offer a comprehensive overview for researchers.

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2,3-dichloropyridine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Parameter	Predicted Value
Chemical Shift (δ)	
H-4	~ 7.8 - 8.2 ppm
H-6	~ 8.4 - 8.8 ppm
Multiplicity	Doublet (d)
H-4	Doublet (d)
H-6	~ 2-3 Hz
Coupling Constant (J)	
$^4J(H-4, H-6)$	CDCl ₃
Solvent	

Note: Predicted chemical shifts are based on the analysis of similar halogenated pyridines. The actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ)
C-2	~ 148 - 152 ppm
C-3	~ 135 - 139 ppm
C-4	~ 130 - 134 ppm
C-5	~ 118 - 122 ppm
C-6	~ 150 - 154 ppm
Solvent	CDCl ₃

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Table 3: Predicted Key IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
Aromatic C-H	3050 - 3150	Stretching
C=N (in-ring)	1550 - 1620	Stretching
C=C (in-ring)	1400 - 1500	Stretching
C-Cl	700 - 850	Stretching
C-Br	500 - 650	Stretching

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the overall molecular structure.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₅ H ₂ BrCl ₂ N
Exact Mass	224.87477 Da [1]
Molecular Weight	226.88 g/mol [1]
Key Fragmentation Pattern	Loss of Br, Cl, or HCl are anticipated fragmentation pathways.
Isotopic Pattern	A complex isotopic pattern is expected due to the presence of Bromine (⁷⁹ Br and ⁸¹ Br) and Chlorine (³⁵ Cl and ³⁷ Cl) isotopes. The M, M+2, M+4, and M+6 peaks will have characteristic relative intensities.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-2,3-dichloropyridine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample.
- Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

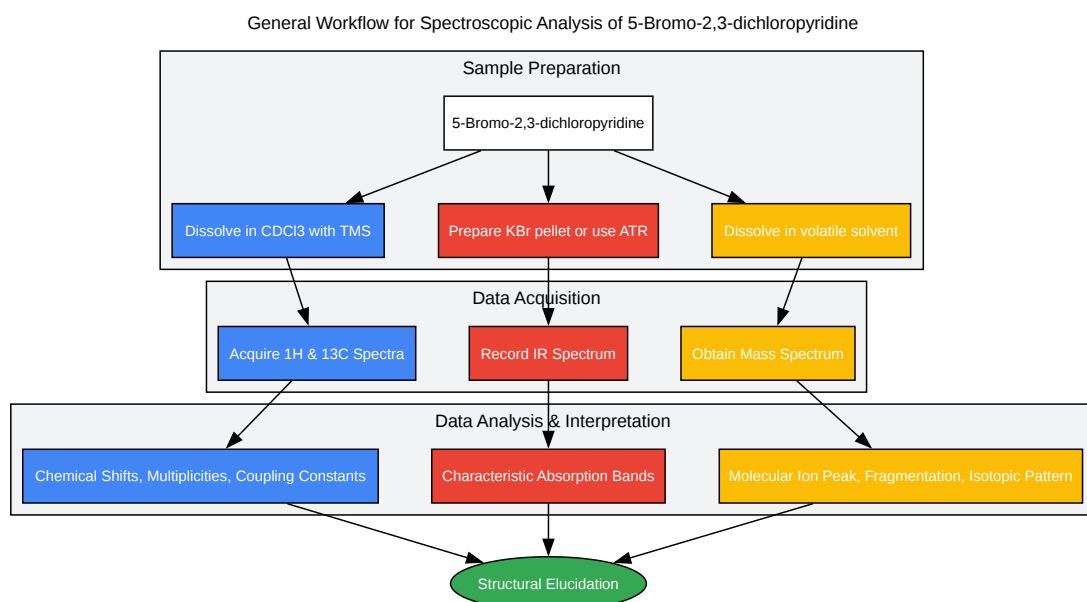
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of **5-Bromo-2,3-dichloropyridine**.

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References

- 1. 2,3-Dichloropyridine(2402-77-9) 1H NMR [m.chemicalbook.com]
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